ethyl 2-[({[5-({[(2-fluorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-({[(4-allyl-5-{[(2-fluorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including triazole, benzothiophene, and fluorobenzoyl moieties
Preparation Methods
The synthesis of ethyl 2-[({[5-({[(2-fluorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazole ring, followed by the introduction of the allyl and fluorobenzoyl groups. The final steps involve the formation of the benzothiophene ring and the esterification to yield the ethyl ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, temperature control, and solvent selection .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the allyl group allows for oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: The triazole and benzothiophene rings can participate in reduction reactions, often using reagents like hydrogen gas or metal hydrides.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. .
Scientific Research Applications
Ethyl 2-({[(4-allyl-5-{[(2-fluorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 2-[({[5-({[(2-fluorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity, while the benzothiophene ring can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-({[(4-allyl-5-{[(2-fluorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-aminothiazole-4-acetate: Both compounds contain heterocyclic rings and exhibit coordination ability with metal ions.
4-((((4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)benzamide: Shares the triazole and thioacetyl groups, but differs in the presence of the furyl and benzamide moieties.
1,2,3-Triazoles: These compounds share the triazole ring but differ in their substitution patterns and additional functional groups.
Ethyl 2-({[(4-allyl-5-{[(2-fluorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O4S2/c1-3-13-32-20(14-28-23(34)16-9-5-7-11-18(16)27)30-31-26(32)37-15-21(33)29-24-22(25(35)36-4-2)17-10-6-8-12-19(17)38-24/h3,5,7,9,11H,1,4,6,8,10,12-15H2,2H3,(H,28,34)(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCCMEHKKOUZBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3CC=C)CNC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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